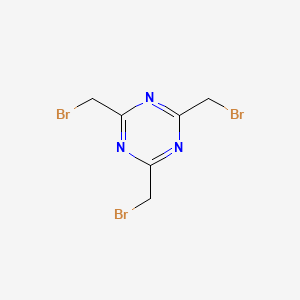
2,4,6-Tris(bromomethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(bromomethyl)-1,3,5-triazine: is a chemical compound with the molecular formula C6H3Br3N3 It is a triazine derivative, characterized by three bromomethyl groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(bromomethyl)-1,3,5-triazine typically involves the bromination of 2,4,6-trimethyl-1,3,5-triazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: 2,4,6-Tris(bromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted triazine derivatives.
Oxidation: The compound can be oxidized to form triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis or as intermediates in the production of advanced materials.
科学的研究の応用
2,4,6-Tris(bromomethyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of dendrimers and other complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of flame retardants, polymers, and other advanced materials.
作用機序
The mechanism of action of 2,4,6-Tris(bromomethyl)-1,3,5-triazine involves the reactivity of its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. This reactivity makes the compound useful in modifying other molecules and creating new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
類似化合物との比較
2,4,6-Tris(chloromethyl)-1,3,5-triazine: Similar to the bromomethyl derivative but with chloromethyl groups. It has similar reactivity but different physical properties.
2,4,6-Tris(methyl)-1,3,5-triazine: The parent compound with methyl groups instead of bromomethyl groups. It is less reactive but serves as a precursor for the bromomethyl derivative.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains aminomethyl groups, making it more nucleophilic and suitable for different types of reactions.
Uniqueness: 2,4,6-Tris(bromomethyl)-1,3,5-triazine is unique due to its high reactivity and versatility in chemical synthesis. The presence of bromomethyl groups allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
30361-99-0 |
|---|---|
分子式 |
C6H6Br3N3 |
分子量 |
359.84 g/mol |
IUPAC名 |
2,4,6-tris(bromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Br3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
InChIキー |
ONLWKCNYDCIGCZ-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=NC(=N1)CBr)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















